molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No. B045702
CAS RN: 52549-19-6
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

4.75 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid is dissolved in a solution of 0.88 g of sodium hydroxide in 25 ml of water. To the solution are added 5 g of sodium borohydride and a small amount of toluene, and the mixture is heated under reflux for 3 hours. The reaction mixture is adjusted to pH 3 by adding concentrated hydrochloric acid under ice cooling. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 182.5°-183.5°C.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][C:14]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])=[CH:15][C:3]1=2.[BH4-].[Na+].C1(C)C=CC=CC=1.Cl>[OH-].[Na+].O>[N:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[CH2:2][C:3]3[CH:15]=[C:14]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:12][C:4]=3[O:5][C:6]=12 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
Name
Quantity
0.88 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.